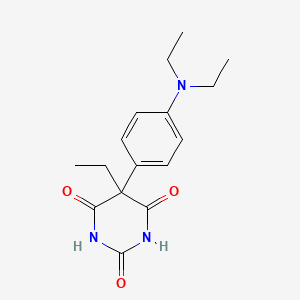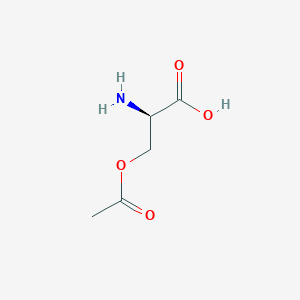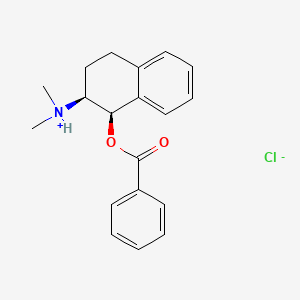
Phosphorous bromide dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous bromide dichloride is a chemical compound with the formula BrCl₂P. It is a member of the phosphorus halides family and is known for its reactivity and utility in various chemical processes. The compound has a molecular weight of 181.784 g/mol and is recognized by its CAS Registry Number 13536-48-6 .
Vorbereitungsmethoden
Phosphorous bromide dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and precise temperature control to optimize yield and purity .
Analyse Chemischer Reaktionen
Phosphorous bromide dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphorus compounds.
Substitution: It readily participates in substitution reactions, where the bromine or chlorine atoms can be replaced by other groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Phosphorous bromide dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It plays a role in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism by which phosphorous bromide dichloride exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphorous bromide dichloride can be compared with other phosphorus halides such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to its mixed halide composition, which can offer distinct reactivity and selectivity in certain chemical processes. Similar compounds include:
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus pentachloride (PCl₅)
- Phosphorus pentabromide (PBr₅) .
This compound stands out due to its ability to participate in a wider range of substitution reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
13536-48-6 |
|---|---|
Molekularformel |
BrCl2P |
Molekulargewicht |
181.78 g/mol |
IUPAC-Name |
bromo(dichloro)phosphane |
InChI |
InChI=1S/BrCl2P/c1-4(2)3 |
InChI-Schlüssel |
QWPNFFZZCGHHQP-UHFFFAOYSA-N |
Kanonische SMILES |
P(Cl)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)






![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
